m-dPEG(R)12-TFP ester
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Overview
Description
m-dPEG®12-TFP ester: is a medium-length, methoxy-terminated, discrete-length polyethylene glycol spacer. It is designed to modify surfaces containing accessible free amines. The compound is known for its hydrophilic and non-immunogenic properties, making it suitable for various applications in modifying small molecules, peptides, proteins, and functionalized surfaces such as metals and glass .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of m-dPEG®12-TFP ester involves the reaction of polyethylene glycol with 2,3,5,6-tetrafluorophenyl (TFP) ester. The reaction typically occurs under ambient conditions and requires the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is purified through standard techniques such as column chromatography .
Industrial Production Methods: : Industrial production of m-dPEG®12-TFP ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: : m-dPEG®12-TFP ester primarily undergoes nucleophilic substitution reactions. The TFP ester group reacts with amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive biomolecules .
Common Reagents and Conditions
Reagents: Amines, bases (e.g., triethylamine)
Conditions: Ambient temperature, neutral to slightly basic pH (7.5 - 8.0)
Major Products: : The major product formed from the reaction of m-dPEG®12-TFP ester with amines is a stable amide bond, which links the polyethylene glycol spacer to the target molecule .
Scientific Research Applications
m-dPEG®12-TFP ester has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent to modify small molecules and peptides.
Biology: Employed in the modification of proteins and peptides to improve their solubility, stability, and reduce immunogenicity.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the functionalization of surfaces such as metals and glass to create hydrophilic and non-immunogenic coatings
Mechanism of Action
The mechanism of action of m-dPEG®12-TFP ester involves the formation of amide bonds through nucleophilic substitution reactions. The TFP ester group reacts with free amines on the target molecule, resulting in the formation of a stable amide bond. This modification can improve the water solubility, increase the hydrodynamic volume, and reduce non-specific binding of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- m-dPEG®24-TFP ester
- MAL-dPEG®36-TFP ester
- Phthalimidooxy-dPEG®4-NHS ester
Comparison: : m-dPEG®12-TFP ester is unique due to its medium-length polyethylene glycol spacer, which provides a balance between flexibility and hydrophilicity. Compared to longer spacers like m-dPEG®24-TFP ester, it offers better control over the modification process and reduces the risk of steric hindrance. Additionally, its non-immunogenic properties make it suitable for applications in sensitive biological systems .
Properties
Molecular Formula |
C32H52F4O14 |
---|---|
Molecular Weight |
736.7 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H52F4O14/c1-38-4-5-40-8-9-42-12-13-44-16-17-46-20-21-48-24-25-49-23-22-47-19-18-45-15-14-43-11-10-41-7-6-39-3-2-29(37)50-32-30(35)27(33)26-28(34)31(32)36/h26H,2-25H2,1H3 |
InChI Key |
UAXYHAYTVZIGED-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
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